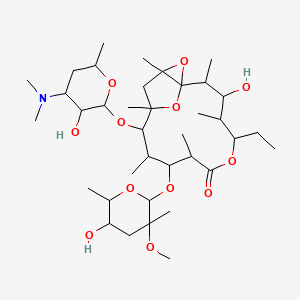
(8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide is a complex organic molecule known for its significant biological activity. It is commonly referred to as anhydroerythromycin A . This compound is a derivative of erythromycin, a well-known antibiotic used to treat various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anhydroerythromycin A involves multiple steps, starting from erythromycin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the dehydration process .
Industrial Production Methods
Industrial production of anhydroerythromycin A follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Anhydroerythromycin A: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Anhydroerythromycin A: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its effects on bacterial cells and potential as an antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical agents.
Mécanisme D'action
The mechanism of action of anhydroerythromycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively stops bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Anhydroerythromycin A: is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Erythromycin: The parent compound, widely used as an antibiotic.
Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
These compounds share a similar macrolide structure but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
43179-91-5 |
|---|---|
Formule moléculaire |
C37H65NO12 |
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one |
InChI |
InChI=1S/C37H65NO12/c1-14-26-19(3)27(40)22(6)37-36(10,50-37)17-35(9,49-37)30(48-32-28(41)24(38(11)12)15-18(2)44-32)20(4)29(21(5)31(42)46-26)47-33-34(8,43-13)16-25(39)23(7)45-33/h18-30,32-33,39-41H,14-17H2,1-13H3 |
Clé InChI |
GVGMVYJQAPZKRR-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
SMILES canonique |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Synonymes |
(8S,9S)-8,9-anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















